HYdrogen hydroxysulfatozincate

Description

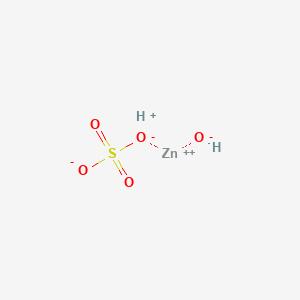

Hydrogen hydroxysulfatozincate (CAS: 100685-55-0), also known as basic zinc sulfate, is an inorganic compound with a complex structure containing zinc, sulfate, and hydroxide groups.

Properties

Molecular Formula |

H2O5SZn |

|---|---|

Molecular Weight |

179.5 g/mol |

IUPAC Name |

zinc;hydron;hydroxide;sulfate |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 |

InChI Key |

RNZCSKGULNFAMC-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HYdrogen hydroxysulfatozincate typically involves the reaction of zinc sulfate with a hydroxide source in the presence of hydrogen ions. One common method is the hydrothermal synthesis, where zinc sulfate is dissolved in water, and a hydroxide source such as sodium hydroxide is added. The reaction mixture is then subjected to high temperature and pressure conditions to facilitate the formation of HYdrogen hydroxysulfatozincate.

Industrial Production Methods

In industrial settings, the production of HYdrogen hydroxysulfatozincate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>680°C), hydrogen hydroxysulfatozincate undergoes decomposition:

This exothermic process releases sulfur dioxide and water vapor, necessitating controlled conditions to manage hazardous byproducts.

Structural Characteristics

X-ray diffraction (XRD) and spectroscopic analyses reveal a layered architecture:

Reactivity in Acidic and Basic Media

-

Acid Dissolution

The compound dissolves in dilute hydrochloric acid, forming zinc chloride and water: -

Alkali Reactivity

In sodium hydroxide, partial decomposition occurs, releasing hydroxyl complexes:

Scientific Research Applications

HYdrogen hydroxysulfatozincate has found applications in several scientific research areas:

Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in various chemical reactions.

Biology: The compound’s unique properties make it a candidate for studying zinc’s role in biological systems and its interaction with other biomolecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.

Industry: HYdrogen hydroxysulfatozincate is utilized in the production of advanced materials, including coatings and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which HYdrogen hydroxysulfatozincate exerts its effects involves the interaction of its zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating the formation of coordination complexes with other molecules. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction processes. Additionally, the hydroxyl and sulfate groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Properties :

- Physical Hazards : Flammable, explosive under specific conditions, and may self-ignite when exposed to air .

- Health Hazards : Causes severe skin irritation, eye damage, and respiratory toxicity .

- Environmental Impact : Toxic to aquatic organisms, requiring careful disposal to prevent ecosystem contamination .

Comparison with Similar Compounds

Hydrazinium Sulfate (N₂H₆SO₄)

Structure and Formula : Hydrazinium sulfate consists of hydrazinium (N₂H₆²⁺) cations and sulfate (SO₄²⁻) anions. Its molecular formula is N₂H₆SO₄, with a molar mass of 130.12 g/mol .

Key Differences :

- Cationic Component : Hydrazinium sulfate uses a nitrogen-based cation (N₂H₆²⁺), whereas hydrogen hydroxysulfatozincate incorporates zinc-hydroxide complexes.

- Stability : Hydrazinium sulfate is less prone to self-ignition compared to hydrogen hydroxysulfatozincate, which requires stringent storage conditions to avoid decomposition .

- Applications : Hydrazinium sulfate is widely used as a reducing agent in organic synthesis and analytical chemistry, contrasting with hydrogen hydroxysulfatozincate’s likely role in materials science .

Magnesium Hydrazinium Sulfate Hydrate (Mg(HSO₃)₂·N₂H₄·H₂O)

Structure and Formula : This compound contains magnesium, hydrazine, and sulfite groups, forming a hydrated structure .

Key Differences :

- Anion Type : Magnesium hydrazinium sulfate hydrate uses sulfite (HSO₃⁻) anions, whereas hydrogen hydroxysulfatozincate employs sulfate (SO₄²⁻). Sulfite-based compounds are generally more reactive and prone to oxidation .

- Thermal Stability : Magnesium-based sulfates often exhibit higher thermal stability compared to zinc hydroxysulfatozincate, which decomposes at lower temperatures .

Sodium Hydroxymethanesulfinate Hydrate

Structure and Formula : This compound (C₂H₅NaO₃S·xH₂O) features a sulfinate group (SO₂⁻) and a hydroxymethyl substituent, differing from the sulfate group in hydrogen hydroxysulfatozincate .

Key Differences :

- Functional Groups : Sulfinates (R-SO₂⁻) are stronger reducing agents than sulfates, making sodium hydroxymethanesulfinate hydrate useful in textile and polymer industries .

- Toxicity Profile : Sodium hydroxymethanesulfinate hydrate exhibits reproductive and mutagenic toxicity (H341, H361), whereas hydrogen hydroxysulfatozincate primarily poses acute toxicity risks .

3-Hydroxy-2-sulfobenzoic Acid

Structure and Formula : An organic sulfonic acid derivative (C₇H₆O₆S) with hydroxyl and sulfonate groups on adjacent carbon atoms .

Key Differences :

- Organic vs. Inorganic: Unlike hydrogen hydroxysulfatozincate, this compound is organic and water-soluble, used in dye synthesis and as a chelating agent .

- Reactivity: The sulfonate group in organic compounds offers different reactivity patterns compared to inorganic sulfates, particularly in coordination chemistry .

Data Tables

Table 1: Comparative Properties of Hydrogen Hydroxysulfatozincate and Similar Compounds

Research Findings

- Stability : Hydrogen hydroxysulfatozincate requires storage below 25°C in airtight containers to prevent decomposition, whereas hydrazinium sulfate is stable at room temperature .

- Environmental Impact : Both hydrogen hydroxysulfatozincate and sodium hydroxymethanesulfinate hydrate pose significant risks to aquatic ecosystems, necessitating specialized waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.